Dimethoxymethane

説明

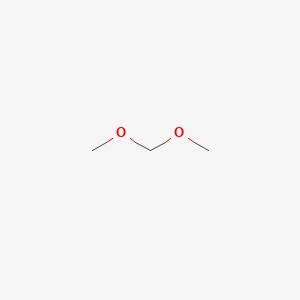

Structure

3D Structure

特性

IUPAC Name |

dimethoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-4-3-5-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDDWNXOKDWJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-52-4 | |

| Record name | Poly(oxymethylene), α-methyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025564 | |

| Record name | Dimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylal appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 42.3 °C. Density 0.864 g / cm3 at 68 °F (20 °C). Vapors heavier than air., Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor. | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

108 °F at 760 mmHg (USCG, 1999), 41.6 °C @ 760 MM HG, 42 °C, 111 °F | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

0 °F (USCG, 1999), -32 °C, -26 °F (-32 °C) (OPEN CUP), -31 °C c.c., -26 °F (open cup), (oc) -26 °F | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

33 % (NIOSH, 2023), MISCIBLE WITH ALCOHOL, ETHER, OILS; SOL IN 3 PARTS WATER, SOL IN ALL ACETONE, AND BENZENE, Water solubility: 330,000 mg/l, Solubility in water, g/100ml at 20 °C: 28.5 (good), 33% | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8593 @ 20 °C/4 °C, 0.86 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.86 | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6 | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

337.08 mmHg at 70 °F (USCG, 1999), 400.0 [mmHg], 400 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 42.6, 330 mmHg | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, CLEAR LIQUID, Colorless solid. | |

CAS No. |

109-87-5 | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H1M4G2NUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, dimethoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-157 °F (USCG, 1999), -105 °C, -157 °F | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethoxymethane from Methanol and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethane (DMM), also known as methylal, is a versatile, colorless, and flammable liquid with a low boiling point and excellent solvent properties. Its applications span various industries, including paints, perfumes, pharmaceuticals, and as a fuel additive. This technical guide provides a comprehensive overview of the synthesis of this compound from methanol and formaldehyde, focusing on the core chemical principles, experimental methodologies, and process technologies. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into reaction mechanisms, catalytic systems, and quantitative performance data. The guide also includes detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding and practical application of the described synthesis routes.

Introduction

This compound is the dimethyl acetal of formaldehyde and is industrially significant as a solvent, a reagent in organic synthesis for the protection of alcohols, and a potential clean-burning fuel additive.[1] The synthesis of DMM is primarily achieved through the reaction of methanol and formaldehyde. This process can be broadly categorized into two main approaches: a traditional two-step process and a more streamlined one-step synthesis.[2]

The conventional two-step method involves the separate production of formaldehyde, typically through the oxidation of methanol, followed by the acid-catalyzed acetalization of the formaldehyde with additional methanol.[2] The one-step, or direct synthesis, aims to combine these two stages, either through the oxidative coupling of methanol or the direct reaction of methanol and formaldehyde in a single reactor system.[3][4] The choice of synthesis route often depends on the desired scale of production, available feedstock, and economic considerations.

This guide will delve into the technical details of both synthesis pathways, with a particular focus on the catalysts employed, the reaction kinetics, and the experimental procedures for achieving high yields and selectivity of this compound.

Reaction Mechanisms and Pathways

The fundamental chemistry of this compound synthesis involves the acid-catalyzed nucleophilic addition of methanol to formaldehyde. The reaction proceeds in a stepwise manner, as illustrated below.

Two-Step Synthesis Pathway

The traditional industrial production of DMM follows a two-step process.[2]

Step 1: Formaldehyde Production

In the first step, formaldehyde (CH₂O) is typically produced by the catalytic oxidation of methanol (CH₃OH).

Step 2: Acetalization

The formaldehyde produced is then reacted with two equivalents of methanol in the presence of an acid catalyst to form this compound and water.[5]

The overall reaction is:

2CH₃OH + CH₂O ⇌ CH₃O-CH₂-O-CH₃ + H₂O

The reaction is an equilibrium process, and the presence of water as a byproduct can limit the conversion to DMM.[6] Therefore, process strategies often focus on shifting the equilibrium towards the product side, for instance, by removing water from the reaction mixture.

One-Step Synthesis Pathway

The one-step synthesis of DMM from methanol is an attractive alternative as it integrates the formaldehyde generation and acetalization steps into a single process. This is typically achieved using bifunctional catalysts that possess both redox and acidic functionalities.[3][7]

In this integrated process, methanol is first oxidized to formaldehyde on the redox sites of the catalyst. The in situ generated formaldehyde then readily reacts with excess methanol on the acidic sites to form DMM.

Catalytic Systems

The choice of catalyst is crucial for the efficient synthesis of this compound. Different types of catalysts are employed for the one-step and two-step processes.

Catalysts for the Two-Step Process (Acetalization)

The acetalization of formaldehyde with methanol is an acid-catalyzed reaction. Both homogeneous and heterogeneous acid catalysts can be used.

-

Homogeneous Acid Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid, are effective catalysts. However, their use can lead to corrosion issues and difficulties in catalyst separation and recovery.

-

Heterogeneous Acid Catalysts: Solid acid catalysts are preferred in industrial applications due to their ease of separation, reusability, and reduced corrosivity. Common examples include:

-

Acidic Ion-Exchange Resins: Polystyrene-based resins with sulfonic acid groups (e.g., Amberlyst-15) are widely used and show high activity at moderate temperatures.[1][8]

-

Zeolites: Zeolites such as HZSM-5 can also be employed as catalysts.[9]

-

Acid-functionalized Carbons: Activated carbon impregnated with acids like sulfuric acid has been demonstrated as an effective catalyst.[9]

-

Catalysts for the One-Step Process

The one-step synthesis requires bifunctional catalysts that can facilitate both the oxidation of methanol to formaldehyde and the subsequent acetalization. These catalysts typically consist of a redox component and an acidic component.

-

Vanadium-based Catalysts: Vanadium oxides (e.g., V₂O₅) supported on materials like titania (TiO₂) or silica (SiO₂) are commonly investigated for the selective oxidation of methanol. The support can be modified to introduce acidic sites.[10][11]

-

Iron-Molybdenum Catalysts: Fe-Mo based catalysts are industrially used for methanol to formaldehyde production and can be adapted for DMM synthesis by modifying reaction conditions to favor the subsequent acetalization.

-

Copper-based Catalysts: Bifunctional copper catalysts supported on acidic materials have also shown promise for the one-step synthesis of DMM.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, representing typical experimental setups for both batch and continuous processes.

Two-Step Synthesis: Batch Reactor Protocol using an Ion-Exchange Resin

This protocol describes the synthesis of DMM from methanol and a formaldehyde solution in a batch reactor using an acidic ion-exchange resin as the catalyst.

Materials:

-

Methanol (analytical grade)

-

Formaldehyde solution (e.g., 37 wt% in water)

-

Acidic ion-exchange resin (e.g., Amberlyst-15), pre-dried

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Jacketed glass reactor with a magnetic stirrer, reflux condenser, and temperature probe

-

Heating/cooling circulator

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Charge the reactor with a specific molar ratio of methanol to formaldehyde (e.g., 2:1 to 5:1).[9]

-

Add the acidic ion-exchange resin catalyst to the reactor. The catalyst loading can be in the range of 0.3-10% of the total reactant mass.[9]

-

Purge the reactor with nitrogen to establish an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 40-98 °C) while stirring.[9]

-

Maintain the reaction at a constant temperature and pressure. A reflux condenser is used to prevent the loss of volatile components.

-

Collect samples periodically from the reaction mixture for analysis.

-

Analyze the samples using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) to determine the concentrations of methanol, formaldehyde, DMM, and water.

-

Continue the reaction until equilibrium is reached or for a predetermined duration.

-

After the reaction, cool the mixture, separate the catalyst by filtration, and purify the DMM by distillation.

Two-Step Synthesis: Continuous Reactive Distillation Protocol

This protocol outlines a continuous process for DMM synthesis using a reactive distillation column packed with a solid acid catalyst.

Materials:

-

Methanol

-

Aqueous formaldehyde solution (e.g., 50 wt%)

-

Solid acid catalyst (e.g., ion-exchange resin with sulfonic acid groups) packed in a catalytic section.

Equipment:

-

Reactive distillation column with a reboiler, condenser, and feed inlets

-

Pumps for continuous feeding of reactants

-

Temperature and pressure sensors

-

Online or at-line gas chromatograph for process monitoring

Procedure:

-

Pack the middle section of the distillation column with the solid acid catalyst.

-

Preheat the column to the desired operating temperature profile. The bottom temperature can be around 100°C.[13]

-

Continuously feed a mixture of methanol and aqueous formaldehyde solution to the column. The feed point is typically above the catalytic section. A molar ratio of methanol to formaldehyde of at least 3:1 is often used.[5]

-

The reaction occurs in the catalytic section. The products and unreacted components are simultaneously separated in the distillation column.

-

This compound, being the most volatile component besides methanol, moves up the column and is collected as the distillate. An azeotrope of DMM and methanol is often formed.[5]

-

Water, being the least volatile component, moves down the column and is removed from the reboiler.

-

Unreacted methanol can be withdrawn from a side stream and recycled back to the feed.[5]

-

Continuously monitor the composition of the top, bottom, and side streams using gas chromatography to ensure steady-state operation and desired product purity.

-

Adjust feed rates, reboiler duty, and reflux ratio to optimize the conversion of formaldehyde and the purity of the DMM product.

Quantitative Data Presentation

The performance of different catalytic systems for this compound synthesis is typically evaluated based on methanol/formaldehyde conversion and DMM selectivity. The following tables summarize representative quantitative data from the literature.

Table 1: Performance of Catalysts in the Two-Step Synthesis of DMM (Acetalization)

| Catalyst | Formaldehyde Source | Temperature (°C) | Methanol/Formaldehyde Molar Ratio | Formaldehyde Conversion (%) | DMM Purity/Yield | Reference |

| Amberlyst 15 | Trioxane | 70 | 2.2 | - | 62% Yield | [2] |

| Ion-exchange resin | Aqueous Formaldehyde | 70 | - | - | - | [13] |

| D72 Resin (in RD) | Aqueous Formaldehyde (35.3%) | - | 2.5 | 99.6 | 92.1% Purity | [1] |

| D72 Resin (in RD with extractant) | Aqueous Formaldehyde | - | 2.5 | 99.8 | 99.1% Purity | [1] |

Table 2: Performance of Bifunctional Catalysts in the One-Step Synthesis of DMM from Methanol

| Catalyst | Temperature (°C) | Methanol Conversion (%) | DMM Selectivity (%) | DMM Yield (%) | Reference |

| 14V₂O₅-14MoO₃/Al₂O₃ | 120 | 54 | 92 | - | [10] |

| VOx/oOLC | 120 | - | 96 | 14 | [4] |

| 0.5%Cu/Hβ(520) | 240 | 2.2 | 77.3 | - | [12] |

Note: RD refers to Reactive Distillation. Direct comparison between studies can be challenging due to variations in experimental conditions.

Conclusion

The synthesis of this compound from methanol and formaldehyde is a well-established and industrially important process. The choice between a two-step and a one-step synthesis route depends on various factors, including the desired scale of production, catalyst cost and stability, and process integration opportunities. The use of heterogeneous acid catalysts, particularly in reactive distillation systems, offers significant advantages for the two-step process in terms of high conversion and product purity. The one-step synthesis using bifunctional catalysts presents a promising pathway for process intensification, although further research is needed to improve catalyst performance and long-term stability. This guide has provided a detailed technical overview, including experimental protocols and quantitative data, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient one-step synthesis of this compound from methanol on bifunctional vanadium oxide/carbon hybrid catalyst | CoLab [colab.ws]

- 5. EP2450336A1 - Process for the production of pure methylal - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102304030B - Method for preparing this compound in presence of active carbon immobilized acid catalyst - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US9346727B2 - Process for the production of pure methylal - Google Patents [patents.google.com]

Dimethoxymethane: A Versatile Formaldehyde Equivalent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethoxymethane (DMM), also known as methylal, has emerged as a crucial reagent in organic synthesis, serving as a safer and more convenient alternative to anhydrous formaldehyde. Its utility spans a wide range of transformations, including the protection of functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the applications of this compound as a C1 synthon, with a focus on reaction mechanisms, detailed experimental protocols, and quantitative data to support its use in research and development.

Introduction: The Advantages of this compound

Formaldehyde is a fundamental one-carbon building block in organic chemistry. However, its gaseous nature, propensity to polymerize, and toxicity pose significant handling challenges. This compound, the dimethyl acetal of formaldehyde, offers a practical solution to these issues.[1][2] It is a stable, colorless liquid with a low boiling point (42 °C) that, upon activation with an acid catalyst, controllably releases a formaldehyde equivalent in situ.[1][3] This approach avoids the difficulties associated with handling gaseous formaldehyde and provides a more reproducible and scalable methodology for many synthetic transformations.

Protection of Alcohols and Phenols: The Methoxymethyl (MOM) Ether

One of the most widespread applications of this compound is in the protection of hydroxyl groups as methoxymethyl (MOM) ethers.[4] MOM ethers are stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents, yet can be readily cleaved under acidic conditions.[4]

Reaction Mechanism and Activation

The protection of an alcohol with this compound is an acid-catalyzed acetal exchange reaction.[1] A protic or Lewis acid activates DMM by protonating one of the methoxy groups, leading to the elimination of methanol and the formation of a highly electrophilic oxonium ion. The alcohol then acts as a nucleophile, attacking the oxonium ion to form the MOM-protected ether.

References

An In-depth Technical Guide to the Theoretical Investigation of the Anomeric Effect in Dimethoxymethane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon that dictates the conformational preferences of molecules containing a heteroatom adjacent to another with lone pairs, such as the acetal moiety prevalent in carbohydrates and various drug molecules. Dimethoxymethane (DMM) serves as the archetypal model system for studying this effect due to its structural simplicity. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the anomeric effect in DMM. We delve into the conformational landscape of DMM, detailing the energetic preferences and geometric perturbations predicted by various computational methods. Furthermore, this guide outlines the key theoretical models, including hyperconjugation and electrostatic interactions, that have been proposed to explain the origin of the anomeric effect. Detailed computational protocols for conformational analysis and Natural Bond Orbital (NBO) analysis are provided to enable researchers to conduct their own investigations.

Conformational Landscape of this compound

Theoretical studies have consistently shown that the conformational equilibrium of this compound is dominated by the anomeric effect. Instead of the sterically favored anti-anti (or trans-trans, tt) conformation, DMM preferentially adopts a gauche-gauche (gg) conformation. This preference is a direct consequence of stabilizing electronic interactions. The primary conformers of DMM are depicted below, with the gauche-gauche being the global minimum. High-level calculations have determined that the gauche-gauche (G+G+) conformer accounts for as much as 96% of the conformational mixture of DMM at room temperature.[1]

Conformational Energies

The energy difference between the various conformers of DMM is a key quantitative measure of the anomeric effect. A range of computational methods, from semi-empirical to high-level ab initio calculations, have been employed to determine these energy differences. The general trend observed is that the gauche-gauche conformer is significantly more stable than the anti-anti conformer, with energy differences reported to be in the range of 2.5 to 7 kcal/mol.[2][3]

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| gauche-trans (gt) | MP2 | 4-31G | 4.7 | Smith et al., 1994[4] |

| gauche-trans (gt) | MP2 | D95+(2df,p) | 2.8 | Smith et al., 1994[4] |

| gauche-trans (gt) | Best Estimate | - | ~2.5 | Smith et al., 1994[4] |

| anti-anti (tt) | - | - | ~7 | Wikipedia |

Geometric Parameters

The anomeric effect not only influences the conformational energies but also leads to characteristic changes in molecular geometry. In the stable gauche-gauche conformer, the central C-O bonds are shortened, while the O-C-O bond angle is slightly widened compared to a hypothetical unstabilized system. These geometric changes are consistent with the theoretical models proposed to explain the anomeric effect.

Table 2: Geometric Parameters of the gauche-gauche Conformer of this compound

| Parameter | Experimental (Electron Diffraction) | Theoretical (ab initio) |

| Central C-O Bond Length | 1.382 Å | 1.395 Å |

| Terminal C-O Bond Length | 1.432 Å | 1.422 Å |

| O-C-O Bond Angle | 114.3° | - |

| C-O-C Bond Angle | 114.6° | - |

Theoretical Explanations for the Anomeric Effect

Two primary theories have been advanced to explain the anomeric effect in this compound: hyperconjugation and electrostatic (dipole-dipole) interactions. While both are considered to play a role, their relative importance has been a subject of debate.

Hyperconjugation Model

The predominant explanation for the anomeric effect is hyperconjugation, specifically the donation of electron density from an oxygen lone pair (n) into the antibonding orbital (σ) of the adjacent C-O bond. This interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a condition that is met in the gauche conformation. This n → σ interaction stabilizes the molecule and leads to a shortening of the donor O-C bond and a lengthening of the acceptor C-O bond.

Dipole-Dipole Interaction Model

An alternative explanation focuses on the minimization of repulsive electrostatic interactions between the dipoles of the two C-O bonds. In the anti-anti conformation, the bond dipoles are aligned in a way that leads to significant repulsion. The gauche conformation allows for an arrangement of these dipoles that minimizes this repulsion, thus leading to a more stable structure. Some studies, employing methods like Perturbation Molecular Orbital (PMO) analysis, have suggested that these dipole-dipole interactions are the primary cause of the anomeric effect in DMM.

Experimental Protocols: Computational Analysis

The theoretical investigation of the anomeric effect in this compound typically involves two main computational steps: a conformational analysis to identify stable conformers and their relative energies, followed by a detailed electronic structure analysis, such as Natural Bond Orbital (NBO) analysis, to probe the underlying electronic interactions.

Conformational Analysis

A conformational search is essential to locate the energy minima on the potential energy surface of the molecule.

Protocol for Conformational Analysis:

-

Molecule Building: Construct the this compound molecule in a molecular modeling software (e.g., GaussView, Avogadro).

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the two C-O-C-O dihedral angles. This can be done in most quantum chemistry software packages by defining the dihedral angles as scanned coordinates. The scan should cover the full 360° range for both dihedrals.

-

Identification of Minima: Identify the stationary points corresponding to energy minima from the potential energy surface scan. These will correspond to the various conformers (gg, gt, tt, etc.).

-

Re-optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation for each identified conformer using a higher level of theory and a larger basis set (e.g., MP2/6-311+G(d,p) or a coupled-cluster method). The absence of imaginary frequencies will confirm that the structures are true minima. The electronic energies from these calculations provide the relative conformational energies.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool to quantify the hyperconjugative interactions that are central to the anomeric effect.

Protocol for NBO Analysis:

-

Prerequisites: A converged wavefunction from a geometry optimization calculation at a suitable level of theory is required.

-

NBO Calculation in Gaussian: In the Gaussian software package, include the pop=nbo keyword in the route section of the input file for the optimized geometry of the desired conformer (e.g., the gauche-gauche conformer).

-

Analysis of Output: The NBO analysis output will contain a section on "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". This section lists the donor-acceptor interactions and their stabilization energies, denoted as E(2).

-

Identifying Key Interactions: Look for interactions involving the lone pairs of the oxygen atoms (LP(O)) as donors and the antibonding C-O orbitals (σ(C-O)) as acceptors. The magnitude of the E(2) value for the n → σ interaction provides a quantitative measure of the hyperconjugative stabilization.

Table 3: Illustrative NBO Analysis Output for the gauche-gauche Conformer of this compound (Expected Interactions and Representative E(2) Values)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | σ* (C-O2) | ~5-10 |

| LP (O2) | σ* (C-O1) | ~5-10 |

Note: The E(2) values are illustrative and represent the typical magnitude expected for a significant anomeric interaction. The actual values will depend on the level of theory and basis set used.

Visualizations

Conformational Relationships

References

- 1. Imaging momentum orbital densities of conformationally versatile molecules: a benchmark theoretical study of the molecular and electronic structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Conformational Search of Small Molecules Using GROMACS - 香川大学農学部 ケミカルバイオロジー研究室 [ag.kagawa-u.ac.jp]

- 4. Conformational characteristics of this compound based upon ab initio electronic structure calculations for Journal of Physical Chemistry - IBM Research [research.ibm.com]

Unraveling the High-Temperature Decomposition of Dimethoxymethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethane (DMM), the simplest oxymethylene ether, is gaining significant attention as a promising synthetic fuel and a key model compound for understanding the combustion chemistry of larger oxygenated molecules. Its high-temperature unimolecular decomposition is a critical process governing its ignition and combustion characteristics. This technical guide provides an in-depth analysis of the core principles, experimental findings, and theoretical models surrounding the high-temperature decomposition of DMM, tailored for researchers and professionals in chemistry, combustion science, and related fields.

Core Decomposition Pathways: A Tale of Two Mechanisms

At elevated temperatures, the unimolecular decomposition of this compound proceeds through a complex network of competing reaction channels. These pathways can be broadly categorized into two main types: radical-producing bond fissions and molecular decompositions that yield closed-shell species. The prevalence of these pathways is highly dependent on temperature and pressure.[1][2][3][4][5]

Radical Channels: At higher temperatures (above 1000 K), the dominant decomposition pathways involve the cleavage of C-O bonds, leading to the formation of highly reactive radical species.[1][2] These reactions are crucial for initiating the radical chain reactions that drive combustion. The primary bond fission reactions are:

-

CH₃OCH₂OCH₃ → CH₃O• + •CH₂OCH₃ (R7)

-

CH₃OCH₂OCH₃ → CH₃• + •OCH₂OCH₃ (R6)

Among these, the C-O bond fission leading to the formation of a methoxy radical (CH₃O•) and a methoxymethyl radical (•CH₂OCH₃) is generally the most dominant radical-producing channel.[1]

Molecular Channels: At lower temperatures, molecular decomposition pathways, which proceed through tight transition states, become more competitive.[1] These reactions lead to the direct formation of stable molecules. Key molecular elimination channels include:

-

CH₃OCH₂OCH₃ → CH₃OH + CH₂O

-

CH₃OCH₂OCH₃ → H₂CO + CH₃OCH₃

-

CH₃OCH₂OCH₃ → CH₄ + CH₃OCHO

The competition between these radical and molecular channels is a key factor in determining the overall reactivity and emission profile of DMM combustion.

Caption: Dominant unimolecular decomposition pathways of this compound.

Quantitative Kinetic Data

The rates of the various decomposition channels have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize key quantitative data from the literature.

Table 1: Experimental Conditions for DMM Decomposition Studies

| Experimental Technique | Temperature Range (K) | Pressure Range (bar) | Key Measurements | Reference |

| Shock Tube with H-ARAS | 1100 - 1600 | 0.4 - 4.7 | H-atom concentration profiles | |

| Shock Tube with HRR-TOF-MS | 1100 - 1430 | 1.2 - 2.5 | DMM depletion, product distribution | |

| Single-Pulse Shock Tube with GC/MS | 1100 - 1430 | 1.2 - 2.5 | Stable reaction products | [6] |

| Jet-Stirred Reactor | 500 - 1100 | 1.07 | Species mole fractions | [7] |

| Micro Flow-Tube with Photoionization | 573 - 1243 | tens of mbar | Direct thermal decomposition products | [1] |

Table 2: Arrhenius Parameters for the Overall Decomposition of DMM

| A-factor (s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (K) | Pressure Range (bar) | Method | Reference |

| 10¹³·²⁸ ± ⁰·²⁷ | 247.90 ± 6.36 | 1100 - 1400 | 1.2 - 2.5 | Experimental (Shock Tube) | [6] |

Experimental Protocols

The elucidation of DMM's high-temperature decomposition kinetics relies on sophisticated experimental techniques capable of probing chemical reactions on very short timescales.

Shock Tube Experiments

Shock tubes are the primary apparatus for studying gas-phase reactions at high temperatures and pressures.[8] A typical experiment involves the following steps:

-

Mixture Preparation: A dilute mixture of DMM in an inert gas (e.g., Argon) is prepared.

-

Shock Wave Generation: A diaphragm separating a high-pressure driver gas from the low-pressure experimental gas mixture is ruptured, generating a shock wave that propagates through the mixture.

-

Rapid Heating and Compression: The shock wave rapidly heats and compresses the gas, initiating the decomposition of DMM.

-

Time-Resolved Detection: The concentrations of reactants, intermediates, and products are monitored in real-time behind the reflected shock wave.

Detection Techniques:

-

Atomic Resonance Absorption Spectroscopy (H-ARAS): This highly sensitive technique is used to measure the concentration of hydrogen atoms, which are key intermediates in the decomposition process.[6]

-

High-Repetition-Rate Time-of-Flight Mass Spectrometry (HRR-TOF-MS): Provides detailed information on the time-evolution of various species by mass-to-charge ratio.[6]

-

Gas Chromatography/Mass Spectrometry (GC/MS): Used to analyze the stable products formed in single-pulse shock tube experiments.[6]

Caption: General workflow for shock tube experiments on DMM decomposition.

Theoretical and Modeling Protocols

Computational chemistry plays a vital role in understanding the complex potential energy surfaces and reaction kinetics of DMM decomposition.

Quantum Chemical Calculations:

-

High-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Complete Basis Set (CBS-QB3), are employed to calculate the energies of reactants, transition states, and products.[1][3] These calculations provide crucial data on reaction enthalpies and barrier heights. The CCSD(F12)(T)/cc-pVQZ-F12//B2PLYP-D3/def2-TZVPP level of theory has been used to obtain molecular and energy data for the decomposition pathways.[3][4][5]

Statistical Rate Theory and Master Equation Analysis:

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This theory is used to calculate microcanonical rate coefficients for individual reaction steps.

-

Master Equation Modeling: A master equation is solved to account for the effects of collisional energy transfer and to determine the temperature and pressure dependence of the rate coefficients and branching ratios between competing channels.[1][4][5] This analysis is crucial for understanding the channel switching as a function of experimental conditions.

Kinetic Modeling:

-

The calculated rate coefficients are incorporated into detailed chemical kinetic models. These models are then used to simulate experimental results from shock tubes, jet-stirred reactors, and flames using software packages like CHEMKIN or OpenSMOKE++.[1][7] This allows for the validation and refinement of the proposed reaction mechanisms.

Caption: Workflow for theoretical and modeling studies of DMM decomposition.

Conclusion

The unimolecular decomposition of this compound at high temperatures is a multifaceted process characterized by a competition between radical and molecular reaction pathways. A synergistic approach combining advanced experimental techniques, high-level quantum chemical calculations, and detailed kinetic modeling has been instrumental in elucidating the intricate details of this reaction system. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for the development of accurate combustion models for DMM and other oxymethylene ethers, which are essential for the design of cleaner and more efficient energy conversion technologies.

References

- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 2. The unimolecular decomposition of this compound: channel switching as a function of temperature and pressure - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00039C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The unimolecular decomposition of this compound: channel switching as a function of temperature and pressure - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. The unimolecular decomposition of this compound: channel sw... [publikationen.bibliothek.kit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

The Direct Hydrogenation of CO2 to Dimethoxymethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of carbon dioxide (CO2) into value-added chemicals is a cornerstone of emerging carbon capture and utilization (CCU) technologies. Among the target products, dimethoxymethane (DMM) has garnered significant attention as a clean-burning fuel additive and a versatile chemical intermediate. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and catalytic performance data related to the direct synthesis of DMM from CO2 and hydrogen (H2).

Introduction to this compound Synthesis from CO2

The direct synthesis of DMM from CO2 hydrogenation is a multi-step process that typically involves the formation of methanol (CH3OH) as a key intermediate, followed by its reaction with a formaldehyde equivalent, which is also derived from the hydrogenation of CO2. The overall reaction can be summarized as follows:

2CO2 + 6H2 → CH3OCH2OCH3 + 3H2O

This process is typically carried out using bifunctional or multifunctional catalysts that possess sites for both methanol synthesis and the subsequent acid-catalyzed reactions to form DMM. The development of highly active and selective catalysts is crucial for the economic viability of this process.

Catalytic Systems for DMM Formation

A variety of catalytic systems have been investigated for the direct hydrogenation of CO2 to DMM. These can be broadly categorized into two main types:

-

Ruthenium-based Catalysts: Ruthenium (Ru) has shown promise as an active metal for CO2 hydrogenation. Supported Ru catalysts, often on zeolites or other porous materials, can facilitate the initial reduction of CO2.

-